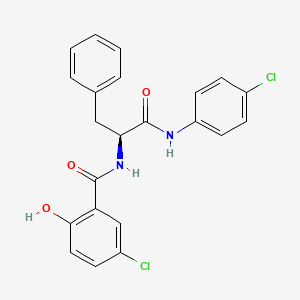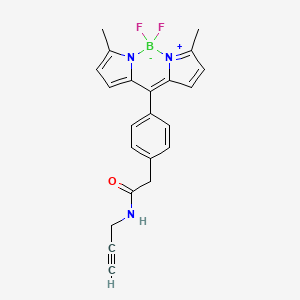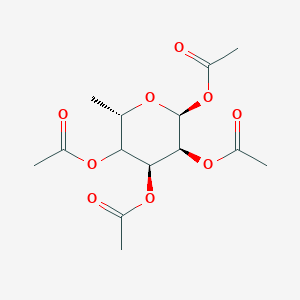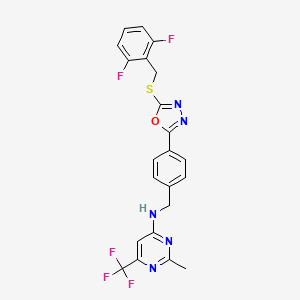
(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has demonstrated significant cytotoxic activity against various cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 6.3 μM . This compound is part of a broader class of anticancer agents designed to induce apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 151 involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields substituted 2-hydroxy-N-(arylalkyl)benzamides, which are then purified using hexane and water washes. The structure of the synthesized compounds is confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods: Continuous flow synthesis is an emerging method for the industrial production of anticancer drugs, including Anticancer agent 151. This method offers advantages such as better heat and mass transfer, improved process control, and safety, as well as the ability to integrate in-line analysis and purification tools . Continuous flow synthesis can produce multigram quantities of anticancer drugs efficiently, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 151 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer activity.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent in the synthesis of Anticancer agent 151.
Reduction: Reducing agents such as sodium borohydride can be used to modify the compound’s functional groups.
Substitution: Various substituents can be introduced to the benzamide core to enhance its biological activity.
Major Products Formed: The major products formed from these reactions are substituted 2-hydroxy-N-(arylalkyl)benzamides, which exhibit significant cytotoxic activity against cancer cell lines .
Applications De Recherche Scientifique
Anticancer agent 151 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of benzamide derivatives.
Biology: Investigated for its ability to induce apoptosis in cancer cells, providing insights into the mechanisms of cell death.
Industry: Utilized in the development of new anticancer drugs and formulations for clinical use.
Mécanisme D'action
The mechanism of action of Anticancer agent 151 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, leading to the activation of caspases and the subsequent cleavage of cellular proteins . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to interact with key signaling molecules involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- Osimertinib
- Navelbine
- Alectinib
- Vinblastine
- Abemaciclib
Propriétés
Formule moléculaire |
C22H18Cl2N2O3 |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
5-chloro-N-[(2S)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m0/s1 |
Clé InChI |
VDXPOMCEKWAGSX-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)



![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)


